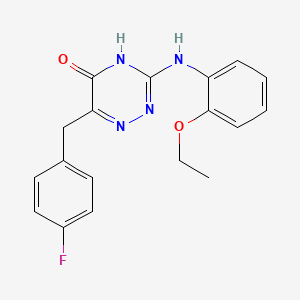
3-((2-ethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-((2-ethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one" is a derivative of 1,2,4-triazine, a class of heterocyclic compounds that have been extensively studied due to their broad biological and pharmacological activities. These activities include antibacterial, antifungal, anticancer, and herbicidal properties . The structure of this compound suggests it may have potential as a bioactive molecule, given the presence of both ethoxyphenyl and fluorobenzyl groups, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related 1,2,4-triazine derivatives typically involves the reaction of intermediates such as amino triazoles with various reagents. For instance, the reaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine with hydrazonyl halides can yield triazine derivatives . Similarly, the synthesis of the title compound would likely involve a multi-step process starting with an appropriate amino triazole precursor, followed by reactions with halides or aldehydes to introduce the ethoxyphenyl and fluorobenzyl groups, respectively.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives is characterized by a five-membered triazole ring that is typically planar. The triazole ring can form dihedral angles with attached benzene rings, influencing the overall three-dimensional shape of the molecule . The bond lengths and angles within these molecules are consistent with known values for similar compounds, and the presence of substituents like ethoxyphenyl and fluorobenzyl groups can further affect the molecular conformation and, consequently, the biological activity.
Chemical Reactions Analysis
1,2,4-Triazine derivatives can undergo various chemical reactions, including condensation with active methylene compounds, reactions with chlorinated compounds, and interactions with alkylating or oxidizing agents . These reactions can lead to the formation of a wide range of products, including triazepines, triazinones, and Schiff bases, which can have different biological activities. The specific chemical reactions of "this compound" would depend on the functional groups present and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazine derivatives are influenced by their molecular structure and substituents. These compounds can exhibit different solubilities, melting points, and stabilities depending on their specific functional groups . The presence of a fluorine atom, for example, can increase the lipophilicity of the molecule, potentially affecting its ability to cross biological membranes. The crystal structure analysis can provide insights into the intermolecular interactions, such as hydrogen bonding, that can influence the compound's solid-state properties .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Some new 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have been identified to possess good to moderate activities against test microorganisms, showcasing the potential of 1,2,4-triazole compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Fluorine-Containing Compounds as Antibacterial Agents
Research has been conducted on the synthesis of fluorine-containing thiadiazolotriazinones, highlighting the importance of fluorophenyl groups in the development of new biologically active molecules. These compounds demonstrated promising antibacterial activity, emphasizing the role of fluorine in enhancing the efficacy of antibacterial agents (Holla, Bhat, & Shetty, 2003).
Anticancer Evaluation
The synthesis and anticancer evaluation of new 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been conducted, revealing that some of these compounds exhibit anticancer activity against a panel of cancer types. This research underscores the potential therapeutic applications of 1,2,4-triazole derivatives in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Analysis of Intermolecular Interactions
The study of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles has provided insights into the structural and energetic characteristics of these compounds. This research aids in understanding the molecular behavior of triazole derivatives in various environments (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Fluorinated Amino-Heterocyclic Compounds as Antimicrobial Agents
The synthesis of fluorinated amino compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties and their derivatives have been explored, with some showing significant antimicrobial activity. This highlights the potential of fluorinated triazine derivatives in developing new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
properties
IUPAC Name |
3-(2-ethoxyanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-2-25-16-6-4-3-5-14(16)20-18-21-17(24)15(22-23-18)11-12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTNOLMPOZTWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

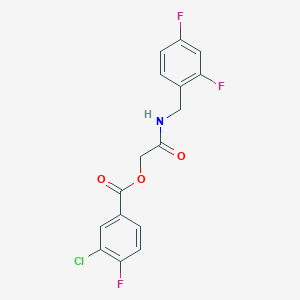
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508859.png)
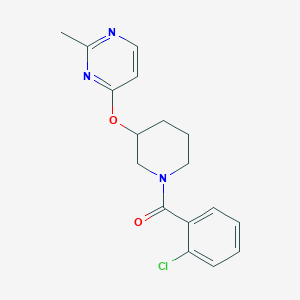
![2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2508863.png)
![2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2508864.png)

![N-(4-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)
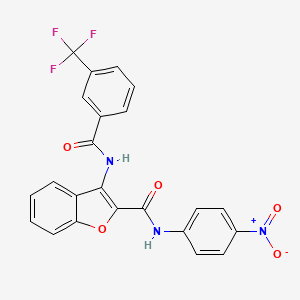
![1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2508872.png)
![[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B2508873.png)
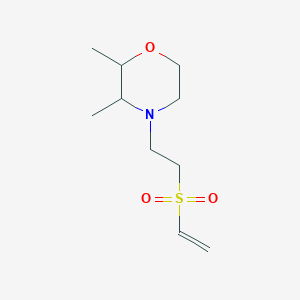
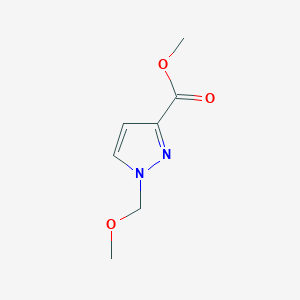
![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)